molecular formula C20H19N3O2S B2535405 2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034252-05-4

2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2535405
CAS No.: 2034252-05-4
M. Wt: 365.45
InChI Key: PQDCVFWLIAMBAG-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamidophenyl group and a thiophen-pyridinyl moiety

Preparation Methods

The synthesis of 2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the acetamidophenyl derivative, followed by the introduction of the thiophen-pyridinyl group through various coupling reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include other acetamidophenyl derivatives and thiophen-pyridinyl compounds, each with their own set of properties and applications. The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14(24)23-18-6-4-15(5-7-18)10-20(25)22-12-16-9-17(13-21-11-16)19-3-2-8-26-19/h2-9,11,13H,10,12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDCVFWLIAMBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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